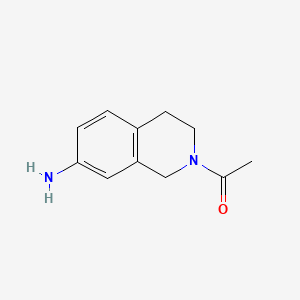

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine

説明

Molecular formula, International Union of Pure and Applied Chemistry nomenclature, and Chemical Abstracts Service registry number

The chemical compound 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine possesses the molecular formula C₁₁H₁₄N₂O, indicating a composition of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone, which precisely describes the structural connectivity and functional group positioning. The Chemical Abstracts Service registry number assigned to this compound is 81885-67-8, providing a unique identifier for database searches and regulatory documentation.

The molecular weight of this compound has been determined to be 190.24 grams per mole through computational analysis using standard atomic masses. Alternative nomenclature systems have designated this compound with several synonymous names, including this compound, 7-isoquinolinamine 2-acetyl-1,2,3,4-tetrahydro, and 1-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone. These various naming conventions reflect different systematic approaches to describing the same molecular structure while maintaining consistency with established chemical nomenclature standards.

The compound has been catalogued in multiple chemical databases, including PubChem with the identifier CID 12811352, providing researchers with standardized access to structural and property information. The MDL number MFCD10016667 serves as an additional identifier within chemical inventory systems. These registration numbers facilitate accurate identification and prevent confusion with structurally similar compounds in the tetrahydroisoquinoline family.

Structural features: tetrahydroisoquinoline core, acetyl substituent, and 7-amino group

The tetrahydroisoquinoline core represents the fundamental structural framework of this compound, consisting of a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle. This bicyclic system creates a rigid molecular scaffold that constrains the spatial arrangement of substituents and influences the overall three-dimensional shape of the molecule. The tetrahydroisoquinoline skeleton is derived from the complete reduction of the pyridine ring in isoquinoline, resulting in a saturated cyclohexane-like ring that maintains the aromatic character of the benzene portion.

The acetyl substituent at the nitrogen-2 position introduces significant electronic and steric effects into the molecular structure. This carbonyl-containing functional group serves as an electron-withdrawing moiety that influences the basicity of the nitrogen atom and affects the conformational preferences of the heterocyclic ring. The acetyl group's planar geometry and its conjugation with the nitrogen lone pair create specific spatial requirements that impact the overall molecular conformation and potential intermolecular interactions.

The 7-amino group positioned on the benzene ring represents a crucial structural feature that contributes to the compound's chemical reactivity and potential biological activity. This primary amine functionality is located at the meta position relative to the ring fusion, providing opportunities for hydrogen bonding and nucleophilic reactions. The electron-donating nature of the amino group contrasts with the electron-withdrawing acetyl substituent, creating an interesting electronic balance within the molecular framework.

The spatial arrangement of these functional groups creates distinct regions of varying electronic density and reactivity throughout the molecule. The combination of the electron-rich amino group and the electron-deficient acetyl carbonyl establishes potential sites for diverse chemical transformations and molecular recognition events. This structural complexity makes the compound particularly interesting for studies of structure-activity relationships and conformational analysis.

Conformational analysis: 3D conformers and spatial arrangement

Conformational analysis of tetrahydroisoquinoline derivatives has revealed the existence of multiple stable conformers arising from the flexibility of the saturated six-membered ring. Computational studies using various quantum mechanical methods have identified that the six-membered heterocyclic ring preferentially adopts a half-chair conformation, with substituents favoring pseudo-equatorial orientations to minimize steric interactions. The saturated portion of the tetrahydroisoquinoline framework allows for conformational flexibility while the aromatic benzene ring maintains planarity.

High-level quantum chemistry calculations have demonstrated that tetrahydroisoquinoline derivatives can exist as energetically distinct conformers separated by relatively low energy barriers. For related tetrahydroisoquinoline compounds, molecular mechanics calculations using the MM2(85) force field have shown excellent agreement with experimental conformational preferences determined through nuclear magnetic resonance spectroscopy. The conformational equilibria in these systems are influenced by both steric factors and electronic effects arising from the substituent pattern.

Three-dimensional conformational studies have revealed that the nitrogen lone pair or hydrogen vector in tetrahydroisoquinoline derivatives maintains an approximately orthogonal orientation relative to the plane of the substituted aromatic ring. This geometric relationship has significant implications for the chemical behavior and biological activity of these compounds. The spatial arrangement of functional groups in different conformers affects both the accessibility of reactive sites and the overall molecular shape available for interactions with biological targets.

Conformational analysis of substituted tetrahydroisoquinolines has shown that the introduction of substituents at various positions significantly affects the conformational preferences and energy differences between conformers. The presence of both the acetyl group and the amino substituent in this compound is expected to influence the conformational landscape through both steric and electronic effects, potentially stabilizing specific conformational arrangements that optimize intramolecular interactions.

Spectroscopic identifiers: Simplified Molecular Input Line Entry System notation, International Chemical Identifier Key, and key physicochemical properties

The Simplified Molecular Input Line Entry System notation for this compound is CC(=O)N1CCC2=C(C1)C=C(C=C2)N, which provides a linear representation of the molecular structure that captures the connectivity of all atoms and bonds. This notation system efficiently encodes the bicyclic framework, the acetyl substituent, and the amino group positioning in a format suitable for computational processing and database searching.

The International Chemical Identifier Key for this compound is XWVFMJLNNGXNSG-UHFFFAOYSA-N, representing a hashed version of the full International Chemical Identifier that provides a unique molecular identifier. This standardized identifier ensures unambiguous compound identification across different chemical databases and facilitates accurate cross-referencing of structural and property data. The International Chemical Identifier string itself is InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O | |

| Molecular Weight | 190.24 g/mol | |

| Melting Point | 107-111°C | |

| Physical Form | Brown solid | |

| CAS Registry Number | 81885-67-8 | |

| PubChem CID | 12811352 |

The physicochemical properties of this compound include specific characteristics that influence its handling and applications. The compound exists as a brown solid at room temperature with a melting point range of 107-111°C, indicating moderate thermal stability. The molecular structure suggests moderate polarity due to the presence of both the carbonyl oxygen and the primary amine functionality, which would be expected to influence solubility characteristics in various solvents.

The compound exhibits light sensitivity, requiring appropriate storage conditions to maintain stability. This photosensitivity is likely related to the extended conjugation possible between the aromatic ring system and the electron-donating amino group. Additionally, the compound shows incompatibility with oxidizing agents, which is consistent with the presence of the electron-rich amino functionality that could undergo oxidation reactions under appropriate conditions.

特性

IUPAC Name |

1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVFMJLNNGXNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510474 | |

| Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81885-67-8 | |

| Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Pictet-Spengler Reaction: Primary Synthetic Pathway

The Pictet-Spengler reaction is the most widely used method for constructing the tetrahydroisoquinoline core. This acid-catalyzed condensation between β-arylethylamines and carbonyl compounds enables efficient ring formation.

Reaction Mechanism and Key Steps

- Imine Formation : A β-arylethylamine (e.g., 2-aminobenzylamine) reacts with acetaldehyde (CH₃CHO) under acidic conditions (e.g., HCl or polyphosphoric acid) to form an imine intermediate.

- Cyclization : The imine undergoes electrophilic aromatic substitution, forming the tetrahydroisoquinoline skeleton. The acetyl group at position 2 originates from acetaldehyde, while the amine at position 7 is retained from the starting material.

- Post-Synthetic Acetylation : In some protocols, the secondary amine at position 2 is acetylated using acetic anhydride or acetyl chloride to enhance stability.

Optimization Parameters

- Acid Catalyst : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) yields superior cyclization efficiency compared to weaker acids.

- Solvent : Protic solvents like methanol or ethanol improve reaction kinetics, while aprotic solvents (e.g., dichloromethane) reduce side reactions.

- Temperature : Reactions typically proceed at 80–100°C for 4–12 hours, with higher temperatures accelerating cyclization but risking decomposition.

Table 1: Pictet-Spengler Reaction Conditions and Yields

| Starting Material | Carbonyl Source | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzylamine | Acetaldehyde | HCl | 50–92 | |

| 7-Nitrobenzylamine | Formaldehyde | PPA* | 65–78 | |

| PPA = polyphosphoric acid |

Friedel-Crafts Acylation and Cyclization

This two-step approach is favored for introducing substituents at position 1 of the tetrahydroisoquinoline ring.

Synthetic Protocol

- Acylation : A benzylamine derivative (e.g., homoveratrylamine) reacts with acetic anhydride in polyphosphoric acid (PPA), forming a ketoamide intermediate.

- Reduction and Cyclization : The ketoamide is reduced with NaBH₄ in methanol, followed by acid-catalyzed cyclization (e.g., p-toluenesulfonic acid) to yield the tetrahydroisoquinoline core.

Advantages and Limitations

- Advantage : Permits structural diversification at position 1 via Grignard reagent additions.

- Limitation : Requires stringent anhydrous conditions and generates stoichiometric acidic waste.

Table 2: Friedel-Crafts Acylation Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | Acetic anhydride, PPA, 60°C | 85–90 |

| Reduction | NaBH₄, MeOH, 0°C | 88–92 |

| Cyclization | PTSA*, toluene, reflux | 70–75 |

| PTSA = *p-toluenesulfonic acid* |

Industrial-Scale Production Considerations

Catalytic Improvements

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Feasibility

| Parameter | Pictet-Spengler | Friedel-Crafts |

|---|---|---|

| Steps | 1–2 | 3–4 |

| Typical Yield | 50–92% | 70–75% |

| Scalability | High | Moderate |

| Byproduct Toxicity | Low | High |

化学反応の分析

Types of Reactions

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated tetrahydroisoquinoline derivatives.

科学的研究の応用

Medicinal Chemistry

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine has been investigated for its potential therapeutic applications:

- Neuroprotective Effects : Research indicates that this compound may protect against neurotoxins such as MPTP, which is associated with Parkinson's disease. Studies have shown that related tetrahydroisoquinoline derivatives can reduce oxidative stress in neuronal cell cultures, suggesting a protective role against neurodegeneration .

- Anticonvulsant Properties : Some derivatives exhibit anticonvulsant activity by blocking dopamine D2 receptors. This property is significant for developing treatments for epilepsy and other seizure disorders .

The compound interacts with various neurotransmitter systems in the central nervous system (CNS):

- Dopamine and Serotonin Modulation : Preliminary studies suggest that it may modulate these receptors, which play crucial roles in mood regulation and neuroprotection.

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex molecules in pharmaceutical development and agrochemicals .

Neuroprotective Studies

A notable study evaluated various tetrahydroisoquinoline derivatives against oxidative stress in neuronal cultures. Results indicated that compounds similar to this compound significantly reduced cell death induced by oxidative agents .

Anticonvulsant Activity

Research focusing on disubstituted tetrahydroisoquinolines revealed strong protective effects against seizures in rodent models. This highlights the therapeutic potential of these compounds in treating seizure disorders.

Contractile Activity Evaluation

In vitro assays showed that specific substituted tetrahydroisoquinolines could induce contractions similar to known gastrointestinal motility agents. This suggests potential applications for developing new treatments for digestive disorders .

作用機序

The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter systems in the brain, which can lead to neuroprotective outcomes. The exact pathways and molecular targets are still under investigation, but it is thought to influence dopamine and serotonin receptors .

類似化合物との比較

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

2-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activities.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A dimethoxy derivative known for its neuroprotective properties.

Uniqueness

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is unique due to its acetyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other tetrahydroisoquinoline derivatives and contributes to its potential therapeutic applications .

生物活性

Overview

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound's molecular formula is C11H14N2O, and it features an acetyl group that significantly influences its biological reactivity and activity. The compound is synthesized primarily through the Pictet-Spengler reaction, a method known for constructing tetrahydroisoquinoline derivatives from aromatic aldehydes and amines under acidic conditions.

The biological activity of this compound is attributed to its interaction with various neurotransmitter systems in the central nervous system (CNS). It is believed to modulate dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and neuroprotection. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound may exhibit neuroprotective effects against neurodegenerative diseases .

Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinolines, including this compound, show promise as neuroprotective agents. For instance:

- Neuroprotection Against Neurotoxins : Studies on related compounds have demonstrated their ability to counteract the neurotoxic effects of substances like MPTP (a neurotoxin associated with Parkinson's disease), suggesting potential applications in treating neurodegenerative disorders .

- Anticonvulsant Properties : Some tetrahydroisoquinoline derivatives have been shown to possess anticonvulsant properties by blocking dopamine D2 receptors and exhibiting a favorable safety profile in animal models .

Contractile Activity

In vitro studies have demonstrated that certain substituted tetrahydroisoquinolines can exhibit contractile activity on smooth muscle preparations. This suggests potential applications in gastrointestinal motility disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound | Neuroprotective effects; interacts with neurotransmitter systems |

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | Methylated derivative | Distinct biological activities; potential in CNS disorders |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Dimethoxy derivative | Known for neuroprotective properties |

The acetyl group in this compound distinguishes it from other derivatives by enhancing its reactivity and potentially broadening its therapeutic applications.

Case Studies and Research Findings

- Neuroprotective Studies : A study evaluated the neuroprotective effects of various tetrahydroisoquinoline derivatives against oxidative stress in neuronal cell cultures. Results indicated that compounds similar to this compound significantly reduced cell death induced by oxidative agents .

- Anticonvulsant Activity : Another research project focused on synthesizing disubstituted tetrahydroisoquinolines and assessing their anticonvulsant properties. The findings revealed that certain derivatives exhibited strong protective effects against seizures in rodent models .

- Contractile Activity Evaluation : In vitro assays on smooth muscle preparations showed that specific substituted tetrahydroisoquinolines could induce contractions similar to known gastrointestinal motility agents. This opens avenues for developing new treatments for digestive disorders .

Q & A

Q. What are the standard synthetic routes for 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine, and what critical reaction conditions influence yield?

The compound is synthesized via multi-step protocols. A representative method involves:

- Step 1 : Reduction of 2-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline using tin chloride dihydrate to generate a thiol intermediate.

- Step 2 : Alkylation with 4-ethoxycarbonyl-4-iodomethylpiperidine-1-carboxylic acid tert-butyl ester in dimethylformamide (DMF) at 100°C for 1 hour, using potassium carbonate as a base .

- Key factors : Solvent choice (DMF for solubility), temperature control (100°C for reactivity), and stoichiometric ratios (excess base to drive alkylation). Typical yields range from 50–92%, depending on purification efficiency.

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm backbone structure and substituent positions (e.g., acetyl group at position 2, amine at position 7).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₄N₂O, MW 190.24 g/mol) .

- X-ray crystallography (if applicable): Resolves stereochemical ambiguities in tetrahydroisoquinoline ring conformation.

Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

- Antibacterial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) .

- Controls : Include reference drugs (e.g., ciprofloxacin for antibacterial, doxorubicin for anticancer) and solvent-only blanks.

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what SAR insights guide rational design?

- Modification sites :

- Acetyl group (position 2) : Replace with bulkier acyl groups (e.g., isobutyryl) to alter lipophilicity and membrane permeability.

- Amine (position 7) : Introduce substituents (e.g., cyclopentyl, adamantyl) to improve target binding .

- SAR trends : Increased hydrophobicity correlates with improved blood-brain barrier penetration in neuroactive analogs .

Q. How should researchers resolve contradictory activity data across assay systems (e.g., in vitro vs. in vivo)?

- Assay validation : Ensure consistency in cell line viability, bacterial strain resistance profiles, and pharmacokinetic parameters (e.g., serum protein binding).

- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may reduce in vivo efficacy .

- Dose-response refinement : Adjust concentrations to account for differences in bioavailability between systems.

Q. What strategies optimize synthetic yield while minimizing hazardous byproducts?

- Catalyst selection : Palladium catalysts (e.g., Pd(dba)₂) improve coupling efficiency in cross-step reactions .

- Solvent optimization : Replace DMF with less toxic alternatives (e.g., acetonitrile) where possible.

- Waste reduction : Employ column-free purification techniques (e.g., centrifugal partition chromatography) for scalable synthesis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。